Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming a pyridine N-oxide Additionally, the 2-position of the pyridine ring is substituted with a (phenylmethyl)sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-[(phenylmethyl)sulfinyl]pyridine using peracids such as peracetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of pyridine N-oxides often involves the use of large-scale oxidation processes. These processes utilize oxidizing agents like hydrogen peroxide or peracids in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., peracetic acid), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide involves its interaction with molecular targets through its sulfinyl and N-oxide functional groups. These groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: Lacks the (phenylmethyl)sulfinyl group, making it less versatile in chemical reactions.
2-[(Phenylmethyl)sulfinyl]pyridine: Lacks the N-oxide functional group, affecting its reactivity and applications.
Sulfonimidates: Contain a sulfur (VI) center and are used in different synthetic applications.
Uniqueness
Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and N-oxide functional groups. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
CAS No. |
62381-90-2 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-benzylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO2S/c14-13-9-5-4-8-12(13)16(15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
HOFCENCCZVWZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.